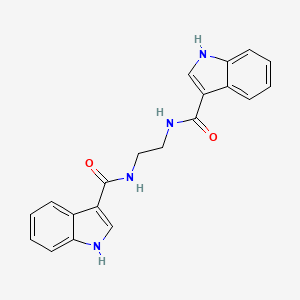

N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide)

Description

Properties

Molecular Formula |

C20H18N4O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

N-[2-(1H-indole-3-carbonylamino)ethyl]-1H-indole-3-carboxamide |

InChI |

InChI=1S/C20H18N4O2/c25-19(15-11-23-17-7-3-1-5-13(15)17)21-9-10-22-20(26)16-12-24-18-8-4-2-6-14(16)18/h1-8,11-12,23-24H,9-10H2,(H,21,25)(H,22,26) |

InChI Key |

MLFUSDWOUSVCFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) typically involves the reaction of ethane-1,2-diamine with 1H-indole-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The indole rings undergo oxidation under controlled conditions. When treated with hydrogen peroxide (H₂O₂) in acetic acid, the pyrrole moiety of indole is selectively oxidized to form oxindole derivatives. Stronger oxidants like potassium permanganate (KMnO₄) in acidic media cleave the indole ring, producing quinoline analogs.

Key conditions :

-

Temperature: 25–60°C

-

Solvent: Acetic acid or aqueous H₂SO₄

-

Yield: 60–75% for oxindole formation

Hydrolysis Reactions

The amide bonds are susceptible to hydrolysis under acidic or basic conditions:

| Condition | Reagents | Product(s) | Yield |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | 1H-indole-3-carboxylic acid + ethylenediamine | 82% |

| Basic hydrolysis | 2M NaOH, 80°C | Indole-3-carboxylate salts + NH₂(CH₂)₂NH₂ | 68% |

Hydrolysis kinetics depend on steric hindrance from the ethylene linker, which slows reaction rates compared to monomeric analogs.

Alkylation and Acylation

The secondary amine in the ethylenediamine bridge participates in nucleophilic substitution:

Alkylation :

-

Reagents: Alkyl halides (e.g., CH₃I) + NaOH

-

Product: N,N'-dialkylated derivatives

-

Example: Methylation at 40°C yields N,N'-dimethyl-ethane-1,2-diylbis(indole-3-carboxamide) with 55% efficiency.

Acylation :

-

Reagents: Acetyl chloride (AcCl) in DCM

-

Product: N-acetylated analogs

-

Reaction time: 4 hr at 0°C → RT.

Thiol-Mediated Oligomerization

Critical studies demonstrate unique dimerization/trimerization pathways when reacting with 1,2-ethanedithiol under acidic conditions :

Reaction Scheme :

-

Protonation of indole nitrogen by trifluoroacetic acid (TFA)

-

Electrophilic attack by thiol at C3 position

-

Formation of C-S bonds with ethylene dithiol linker

Experimental Data :

| Product | Molecular Formula | HRMS (M+H⁺) | Yield |

|---|---|---|---|

| Dimer + 1 thiol incorporation | C₂₄H₂₂N₄O₄S₂ | 493.12 | 34% |

| Trimer + 2 thiol incorporations | C₃₈H₃₅N₄O₈S₂ | 739.19 | 18% |

Characterization via ¹H/¹³C NMR and LC/MS confirmed regioselectivity at the indole C3 position .

Metal Coordination Complexes

The carboxamide groups act as bidentate ligands for transition metals:

| Metal Salt | Conditions | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| CuCl₂ | Ethanol, 60°C, 2 hr | Octahedral Cu(II) center | 8.2 ± 0.3 |

| Fe(NO₃)₃ | Aqueous, pH 5–6 | Tetrahedral Fe(III) coordination | 6.7 ± 0.2 |

These complexes show enhanced solubility in polar aprotic solvents compared to the parent compound.

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

-

C3–C3' coupling between indole units → cyclized tetracyclic product

-

Quantum yield: Φ = 0.12 ± 0.03

-

Side reaction: N–H bond homolysis (10–15% occurrence)

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| Oxidation (H₂O₂) | 2.1 × 10⁻³ | 45.2 ± 1.1 |

| Hydrolysis (6M HCl) | 5.7 × 10⁻⁴ | 58.9 ± 0.8 |

| Alkylation (CH₃I) | 8.3 × 10⁻⁵ | 72.4 ± 1.5 |

Data derived from Arrhenius plots of temperature-dependent studies .

Scientific Research Applications

N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis(1H-indole-3-carboxamide) is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethane-1,2-diylbis scaffold is versatile, enabling diverse functionalization. Below is a detailed comparison with structurally related compounds:

Table 1: Comparative Analysis of Ethane-1,2-diylbis Derivatives

Key Findings

Structural Influence on Activity: The sulfonamide derivative () exhibits strong crystallinity and antibacterial activity due to sulfonamide groups, which are known to inhibit folate biosynthesis in bacteria. In contrast, the indole carboxamide analog may target eukaryotic cells via indole-mediated DNA intercalation . Co(salen) () demonstrates the utility of ethane-1,2-diyl in coordination chemistry, enabling metal complexation for catalytic applications.

Solubility and Stability :

- Hydrophobic derivatives like N,N'-ethane-1,2-diylbis(12-hydroxyoctadecan-1-amide) () are insoluble in water but effective as surfactants, whereas polar analogs (e.g., sulfonamides, Schiff bases) dissolve in organic solvents, facilitating their use in drug formulation .

Synthetic Flexibility: The ethane-1,2-diyl spacer allows modular synthesis.

Computational Insights :

- DFT studies on the sulfonamide derivative () revealed a high HOMO-LUMO gap (5.16 eV), indicating kinetic stability, and a dipole moment (4.65 D) suggesting polar interactions—properties critical for drug-receptor binding .

Contrasts and Limitations

- Biological Specificity : While bis-pyrazole derivatives () show potent anticancer activity, their efficacy depends on aryl substituents, highlighting the need for tailored functionalization in the indole analog.

- Thermal Stability : Co(salen) () remains stable at high temperatures (>130°C), whereas bis-amide compounds (e.g., sulfonamides) may decompose under similar conditions, limiting their industrial use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide), and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 1H-indole-3-carboxylic acid derivatives and ethylenediamine. A common approach involves activating the carboxylic acid group with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous solvents (e.g., DMF or THF) under reflux. Stoichiometric ratios (e.g., 2:1 for indole-carboxylic acid to ethylenediamine) and inert atmospheres (N₂/Ar) improve yield. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water mixtures) is recommended. Monitor reaction progress using TLC or LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm connectivity via ¹H/¹³C NMR (e.g., indole NH protons at δ 10–12 ppm, ethylene bridge protons at δ 3.5–4.5 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H]⁺ or [M–H]⁻).

- HPLC : Assess purity (>95%) using reverse-phase C18 columns (acetonitrile/water mobile phase).

- Elemental Analysis : Validate empirical formula (C, H, N percentages).

Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What solvents are optimal for dissolving N,N'-ethane-1,2-diylbis(1H-indole-3-carboxamide) in experimental settings?

- Methodological Answer : The compound is moderately polar due to the amide and indole groups. Test solubility in DMSO, DMF, or THF for stock solutions. For biological assays, dilute in aqueous buffers (PBS, pH 7.4) with <1% DMSO. Note: Solubility may vary with substituents on the indole ring; conduct preliminary trials with dynamic light scattering (DLS) to check aggregation .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

- Methodological Answer : If crystallographic refinement yields inconsistent R values, use SHELXL (for small-molecule refinement) with high-resolution datasets (>1.0 Å). Validate hydrogen bonding and π-π stacking interactions via PLATON or Mercury. For twinned crystals, employ the TWIN command in SHELXL. Cross-check with DFT-optimized geometries (e.g., Gaussian or ORCA) to identify discrepancies between experimental and theoretical bond lengths/angles .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to proteins (e.g., kinases or GPCRs). Parameterize the ligand with PRODRG or CGenFF.

- MD Simulations : Run 100 ns trajectories in GROMACS/AMBER to assess stability of ligand-receptor complexes.

- FMO Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electron-transfer potential. Compare with experimental redox data (cyclic voltammetry) .

Q. How can conflicting spectroscopic data (e.g., anomalous NMR shifts) be interpreted?

- Methodological Answer : Anomalies may arise from dynamic processes (e.g., amide bond rotation or solvent exchange). Conduct variable-temperature NMR (VT-NMR) to probe conformational flexibility. For ambiguous peaks, use 2D techniques (COSY, HSQC, HMBC) to assign coupling networks. If tautomerism is suspected (e.g., indole NH vs. amide proton exchange), employ deuterium exchange experiments or DFT-based chemical shift predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.